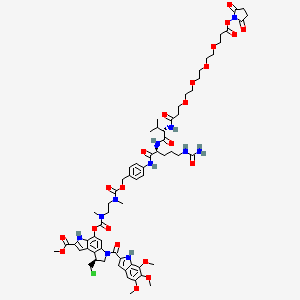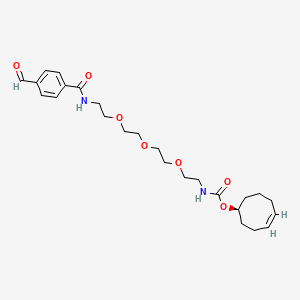
Terazosin dimer impurity dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terazosin dimer impurity dihydrochloride is a chemical compound that is a dimeric form of Terazosin, an impurity found in Terazosin. Terazosin itself is a quinazoline derivative and acts as a competitive and orally active alpha-1-adrenoceptor antagonist . This compound is primarily used in scientific research and is not intended for personal use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Terazosin dimer impurity dihydrochloride involves the reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine in the presence of isoamyl alcohol as a solvent . The purification process is carried out using column chromatography, and the structure of the product is confirmed using spectroscopic methods such as IR, MS, and NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as described above, with optimization for large-scale production.
化学反应分析
Types of Reactions
Terazosin dimer impurity dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound.
科学研究应用
Terazosin dimer impurity dihydrochloride is used in various scientific research applications, including:
作用机制
Terazosin dimer impurity dihydrochloride exerts its effects by blocking the action of adrenaline on alpha-1 adrenergic receptors. This causes relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow . The molecular targets involved are the alpha-1-adrenoceptors, and the pathways include inhibition of these receptors, resulting in muscle relaxation .
相似化合物的比较
Similar Compounds
Terazosin: The parent compound, a quinazoline derivative and alpha-1-adrenoceptor antagonist.
Doxazosin: Another alpha-1-adrenoceptor antagonist used for similar medical conditions.
Prazosin: A related compound with similar pharmacological properties.
Uniqueness
Terazosin dimer impurity dihydrochloride is unique due to its dimeric structure, which distinguishes it from other similar compounds. This structural difference may result in distinct biological activities and interactions with alpha-1-adrenoceptors .
属性
分子式 |
C24H30Cl2N8O4 |
|---|---|
分子量 |
565.4 g/mol |
IUPAC 名称 |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H |
InChI 键 |
SDPHRGYPGDUGEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)




![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)


